1-Isobutylpiperidin-4-amine dihydrochloride
Description
1-Isobutylpiperidin-4-amine dihydrochloride is a piperidine derivative characterized by an isobutyl group attached to the piperidine ring’s nitrogen atom and an amine group at the 4-position, forming a dihydrochloride salt. This compound is primarily utilized in research settings, particularly in medicinal chemistry and drug discovery, due to its structural versatility. The dihydrochloride form enhances aqueous solubility, making it suitable for in vitro and in vivo studies.
Properties
IUPAC Name |
1-(2-methylpropyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)7-11-5-3-9(10)4-6-11;;/h8-9H,3-7,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCWIXJIPYUXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidin-4-amine dihydrochloride can be synthesized through a multi-step process involving the reaction of piperidine with isobutylamine under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1-Isobutylpiperidin-4-amine dihydrochloride has been explored for various applications:
Pharmaceutical Research
The compound has shown promise as a potential drug candidate for treating neurological disorders. Its ability to modulate neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors, positions it as a candidate for research into anxiety and depression treatments .
Chemical Biology
In chemical biology, it serves as a ligand in receptor-ligand interaction studies. This compound can influence neurotransmission pathways, making it valuable for understanding complex biological processes.
Antifungal Activity
Recent studies have evaluated derivatives of piperidines, including 1-Isobutylpiperidin-4-amine, for antifungal activity. Some derivatives exhibited significant growth inhibition against clinically relevant fungal strains such as Candida and Aspergillus spp., indicating its potential use in developing novel antifungal agents .
Case Studies
Several case studies have highlighted the applications and effectiveness of this compound:
- Neuropharmacological Studies : Research indicates that derivatives of this compound can effectively modulate neurotransmitter activity, showing potential in treating mood disorders .
- Antifungal Research : A study involving a library of piperidine derivatives demonstrated that specific modifications to the piperidine ring could significantly enhance antifungal activity against various strains .
- Chemical Synthesis Applications : As a building block in organic synthesis, this compound has been utilized in creating complex molecules that exhibit desirable biological properties.
Mechanism of Action
The mechanism of action of 1-Isobutylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation. The compound’s effects on these pathways contribute to its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Isobutylpiperidin-4-amine dihydrochloride with analogous piperidin-4-amine derivatives, focusing on structural features, physicochemical properties, and applications:
Key Research Findings and Structural Insights
Substituent Effects on Bioactivity: Alkyl vs. Electron-Withdrawing Groups: The nitro group in 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride may enhance electrophilic reactivity, increasing cytotoxicity and requiring stringent safety protocols .
Safety and Handling: Dihydrochloride salts generally exhibit higher water solubility than free bases, facilitating formulation.
Pharmacological Potential: Piperidine derivatives with methoxy or heteroaromatic substituents (e.g., 1-(2,6-Dimethoxybenzyl)- and 1-[1-(Pyridin-2-yl)ethyl]- analogs) show promise in antimicrobial and neurological applications, as evidenced by their structural similarity to known bioactive molecules .
Biological Activity
1-Isobutylpiperidin-4-amine dihydrochloride is a compound with significant biological activity, particularly in neuropharmacology and potential therapeutic applications. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 192.73 g/mol
- Structure : Contains a piperidine ring with an isobutyl substituent, which contributes to its unique biological interactions.
This compound acts primarily as a ligand for various neurotransmitter receptors, influencing neurotransmission pathways. Key mechanisms include:
- Dopamine Receptor Modulation : It has shown potential in modulating dopamine receptors, which are critical in the treatment of disorders like schizophrenia and Parkinson's disease.
- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, suggesting potential applications in treating anxiety and depression.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Studies have demonstrated its ability to influence neurotransmitter systems, particularly in the central nervous system. This includes potential anxiolytic and antidepressant effects through modulation of serotonin and dopamine pathways .
- Antimicrobial Properties : Some derivatives of piperidine compounds have shown antimicrobial activity against clinically relevant fungal isolates like Candida and Aspergillus spp. .
Synthesis and Derivatives
The synthesis of this compound typically involves reductive amination processes. The compound serves as a building block for various derivatives that may enhance biological activity or improve pharmacokinetic properties.
Common Synthetic Routes:
- Reductive Amination : Using sodium triacetoxyborohydride to synthesize N-substituted derivatives.
- Nucleophilic Substitution : Allows for the formation of various substituted derivatives that can exhibit enhanced biological activities.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Neuropharmacological Research : A study indicated that compounds similar to this compound could enhance cAMP levels in the brain, suggesting their role in neuroprotection and treatment of neurodegenerative diseases .
- Antifungal Activity : In vitro studies demonstrated that certain derivatives exhibited significant antifungal activity against multiple strains, indicating potential for therapeutic use in treating fungal infections .
- Therapeutic Applications : The compound has been investigated for its potential in treating various diseases, including hypertension and cancer, due to its inhibitory effects on specific pathways like Rho kinase .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylpiperidine | CHN | Simpler structure; lacks branching |
| N-Isopropylpiperidine | CHN | Contains isopropyl group instead of isobutyl |
| 4-Piperidone | CHNO | Ketone derivative; different functional group |
| 1-Pyrrolidinylmethylamine | CHN | Contains an additional amine; different nitrogen count |
The unique branched structure of this compound allows for specific interactions that may not be present in simpler analogs, potentially enhancing its selectivity for certain receptors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Isobutylpiperidin-4-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Mannich reactions using paraformaldehyde, isobutylamine hydrochloride, and ketone derivatives. Reaction optimization involves adjusting stoichiometry, temperature (typically 60–80°C), and solvent polarity. For example, yields of 87–98% are achievable with halogenated ketones under reflux conditions .
- Critical Parameters : Catalytic acid (e.g., HCl) enhances imine formation, while excess amine improves nucleophilic substitution. Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm backbone structure via -NMR (e.g., piperidine protons at δ 2.5–3.5 ppm) and -NMR (carbonyl carbons at ~170 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) to assess purity (>98%) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z ≈ 215) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as transition states in Mannich reactions. This identifies energy barriers and predicts optimal catalysts .
- Machine Learning : Train models on reaction databases (e.g., PubChem) to predict solvent effects or byproduct formation. For example, polar aprotic solvents (e.g., DMF) reduce side reactions in piperidine derivatives .
- Case Study : ICReDD’s reaction path search methods reduced experimental iterations by 40% in similar amine syntheses .
Q. What strategies resolve contradictory data in enzyme inhibition studies involving this compound?
- Data Reconciliation :
- Enzyme Assay Validation : Standardize SSAO (semicarbazide-sensitive amine oxidase) activity assays using positive controls (e.g., benzylamine) and buffer conditions (pH 7.4, 37°C). Discrepancies in IC values may arise from varying enzyme sources (e.g., human vs. bovine) .
- Statistical Analysis : Apply ANOVA to compare inhibition kinetics across replicates. For instance, contradictory IC values (e.g., 10 µM vs. 25 µM) may reflect differences in substrate concentration or assay sensitivity .
Q. How does structural modification of the piperidine ring impact biological activity?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 4-position enhances cytotoxicity in vitro (e.g., 2–5x potency in cancer cell lines) .
- Table : Comparative IC Values for Analogues
| Substituent | IC (µM) | Target Enzyme |
|---|---|---|
| -H | 25.0 | SSAO |
| -NO | 10.2 | SSAO |
| -Cl | 12.5 | MAO-B |
| Data derived from enzyme inhibition assays |
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Conduct reactions in fume hoods due to potential amine vapors.
- Spill Management : Neutralize acidic residues with sodium bicarbonate .
Q. How can researchers validate the compound’s role in multi-target drug discovery?
- Experimental Design :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
